molecular formula C18H24N4O4S2 B2932199 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-44-6

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Número de catálogo: B2932199
Número CAS: 850936-44-6
Peso molecular: 424.53
Clave InChI: RAJKRFNBQKIBAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of sulfonamide-linked benzamides featuring a 1,3,4-oxadiazole scaffold. The molecule integrates two pharmacophoric motifs:

  • A 5-((methylthio)methyl)-1,3,4-oxadiazole moiety, which modulates electronic properties and may enhance metabolic stability compared to simpler alkyl or aryl substituents .

Propiedades

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-3-14-6-4-5-11-22(14)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-27-2/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJKRFNBQKIBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide derivative featuring a unique oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anticancer properties.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The oxadiazole group is known to interact with biological targets, potentially modulating protein functions and inhibiting viral replication.

Antiviral Properties

Recent studies have indicated that compounds containing oxadiazole structures exhibit antiviral activities against various RNA viruses. For instance, a study demonstrated that related oxadiazole derivatives could inhibit the replication of Hepatitis B virus, suggesting that the target compound may have similar effects against other viral pathogens .

Anticancer Potential

In addition to antiviral activity, sulfonamide derivatives are often explored for their anticancer properties. The ability of the compound to interfere with cellular signaling pathways involved in cancer progression has been noted in several studies. For example, compounds with similar structural features have shown promise in inhibiting tumor growth by targeting specific kinases involved in cell proliferation and survival.

Case Studies

  • Antiviral Screening : A screening of FDA-approved compounds identified several potential candidates for MERS-CoV inhibition. While the specific compound was not directly tested, related compounds with similar functional groups demonstrated effective inhibition of viral replication at low micromolar concentrations .
  • Anticancer Activity : Various sulfonamide derivatives were evaluated for their cytotoxic effects on cancer cell lines. One study reported that certain modifications to the sulfonamide structure enhanced its potency against specific cancer types, indicating a promising avenue for further research into the target compound's efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralOxadiazole DerivativesInhibition of viral replication (low μM range)
AnticancerSulfonamide DerivativesCytotoxic effects on cancer cell lines
Enzyme InhibitionVarious SulfonamidesModulation of enzyme activity (e.g., USP7)

Comparación Con Compuestos Similares

Substituent Variations on the Piperidine Ring

Compound Name Piperidine Substituent Oxadiazole Substituent Key Properties Reference
Target Compound 2-Ethylpiperidin-1-yl (Methylthio)methyl Moderate steric bulk; enhanced lipophilicity due to ethyl group -
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 3-Methylpiperidin-1-yl Ethyl Reduced steric hindrance (3-methyl vs. 2-ethyl); lower logP compared to target compound
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 3,5-Dimethylpiperidin-1-yl 4-(Methylthio)phenyl Increased rigidity and hydrophobicity; potential for π-π stacking

Impact on Activity :

  • The 2-ethyl group in the target compound introduces asymmetry and may improve binding to chiral enzyme pockets (e.g., acetylcholinesterase) compared to symmetric 3,5-dimethyl derivatives .
  • 3-Methylpiperidine analogs (e.g., ) exhibit lower molecular weights (~458 vs.

Modifications on the 1,3,4-Oxadiazole Ring

Compound Class Oxadiazole Substituent Biological Relevance Reference
Target Compound (Methylthio)methyl Balances lipophilicity and metabolic stability; sulfur atom may engage in hydrophobic interactions -
5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides Benzyl sulfide Higher lipophilicity; prone to oxidative metabolism
5-Phenyl-1,3,4-oxadiazole derivatives Phenyl Enhanced aromatic stacking but reduced solubility

Key Observations :

  • Thioether-containing analogs (e.g., ) show improved antibacterial activity, suggesting the target compound’s (methylthio)methyl group may confer similar benefits .

Challenges :

  • Steric hindrance from the 2-ethylpiperidine group may necessitate prolonged reaction times or elevated temperatures compared to less bulky analogs .
  • Purification of the final product likely requires recrystallization from methanol/water mixtures, as reported for structurally similar compounds .

Q & A

Q. What are the validated synthetic routes for 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including:

  • Sulfonylation : Reacting a piperidine derivative (e.g., 2-ethylpiperidine) with a sulfonyl chloride under basic conditions (e.g., Na₂CO₃ or triethylamine) in polar aprotic solvents like DMF or DMSO .
  • Oxadiazole Formation : Cyclization of thiosemicarbazides using POCl₃ or CS₂ under reflux, followed by alkylation with methylthio-methyl groups .
  • Coupling Reactions : Amide bond formation between the sulfonyl-piperidine and oxadiazole moieties using coupling agents like EDC/HOBt .
    Optimization Tips : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DMSO for solubility), and control temperature (e.g., 90°C for cyclization steps) to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Identify characteristic peaks, such as the sulfonyl-linked piperidine protons (δ 1.2–3.5 ppm) and oxadiazole methylthio groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (EI-MS or HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns specific to the sulfonamide and oxadiazole groups .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How can preliminary antibacterial activity be assessed for this compound?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods. Prepare serial dilutions (0.5–128 µg/mL) and incubate for 18–24 hours .
  • Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin). Include solvent controls (e.g., DMSO) to rule out false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or piperidine rings) influence bioactivity?

  • Structure-Activity Relationship (SAR) : Replace the methylthio group with ethylthio or phenylthio to assess hydrophobicity effects. For example:

    SubstituentMIC (S. aureus)MIC (E. coli)
    -SCH₃8 µg/mL32 µg/mL
    -SC₂H₅4 µg/mL16 µg/mL
  • Piperidine Modifications : Introduce bulkier groups (e.g., isopropyl) to enhance target binding selectivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardized Protocols : Ensure consistent bacterial strains (e.g., ATCC standards), growth media (e.g., Mueller-Hinton broth), and incubation conditions .
  • Dose-Response Curves : Use nonlinear regression to calculate IC₅₀ values and reduce variability from endpoint assays .
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. What computational methods are suitable for studying the mechanism of action?

  • Molecular Docking : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the oxadiazole .
  • MD Simulations : Assess dynamic stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • HPLC-PDA/MS : Detect impurities >0.1% using C18 columns (acetonitrile/water gradient). Common byproducts include over-sulfonated piperidines or incomplete oxadiazole cyclization .
  • Process Optimization : Reduce POCl₃ stoichiometry in cyclization steps and employ slow addition techniques for exothermic reactions .

Q. What strategies improve selectivity for bacterial enzymes over human homologs?

  • Targeted Mutagenesis : Compare bacterial vs. human enzyme active sites (e.g., folate biosynthesis enzymes) and modify substituents to exploit size/charge differences .
  • Protease Stability Assays : Test resistance to human serum proteases via incubation at 37°C for 24 hours, followed by LC-MS quantification .

Methodological Notes

  • Data Reproducibility : Always replicate experiments across ≥3 independent trials.
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies (e.g., BSL-2 containment for resistant strains).
  • Open Science : Deposit spectral data in public repositories (e.g., PubChem) for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.